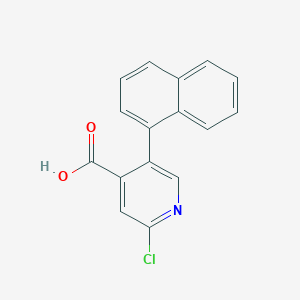2-Chloro-5-(naphthalen-1-yl)isonicotinic acid
CAS No.: 1262006-82-5
Cat. No.: VC11756620
Molecular Formula: C16H10ClNO2
Molecular Weight: 283.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1262006-82-5 |
|---|---|
| Molecular Formula | C16H10ClNO2 |
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | 2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20) |
| Standard InChI Key | NZFOUDHNWJWRCB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a pyridine ring with a chlorine atom at position 2, a naphthalen-1-yl group at position 5, and a carboxylic acid at position 4. This configuration places it within the isonicotinic acid subclass, where the carboxylic acid group is meta to the pyridine nitrogen. The naphthalene moiety introduces significant steric bulk and aromaticity, potentially influencing electronic interactions and solubility.
Comparative Structural Analysis
Structural analogs, such as 2-chloro-5-iodobenzoic acid ( ) and 2-chloro-5-fluoro-nicotinic acid ( ), highlight the impact of substituents on reactivity and crystallinity. For instance, iodination in 2-chloro-5-iodobenzoic acid enhances halogen bonding capabilities, while fluorination in nicotinic acid derivatives improves metabolic stability ( ). The naphthalene group in 2-chloro-5-(naphthalen-1-yl)isonicotinic acid likely augments π-π stacking interactions, a feature observed in zwitterionic forms of related compounds like 3-aminoisonicotinic acid ( ).
Table 1: Structural Comparison of Halogenated Carboxylic Acids
Synthetic Methodologies
Halogenation Strategies
The synthesis of halogenated isonicotinic acids typically involves electrophilic substitution or metal-catalyzed coupling. For example, 2-chloro-5-iodobenzoic acid is synthesized via iodination of 2-chlorobenzoic acid using iodine and ammonium persulfate in acetic acid, achieving yields up to 96% purity after recrystallization ( ). Adapting this method, the naphthalene group could be introduced through Suzuki-Miyaura coupling, leveraging palladium catalysts to cross-couple a boronic acid-functionalized naphthalene with a chlorinated pyridine precursor.
Carboxylic Acid Functionalization
The carboxylic acid group in isonicotinic acid derivatives is often introduced through hydrolysis of ester precursors. Patent CN100355732C ( ) details the hydrogenation of 2,6-dichloro-5-fluoro-nicotinate using Lindlar catalyst or Raney nickel, selectively dechlorinating position 6 while retaining the 2-chloro and 5-fluoro substituents. A similar approach could be applied to 2-chloro-5-(naphthalen-1-yl)isonicotinic acid by starting with a methyl ester intermediate, followed by alkaline hydrolysis.
Table 2: Reaction Conditions for Halogenated Carboxylic Acid Synthesis
Physicochemical Properties
Solubility and Crystallinity
The naphthalene moiety confers hydrophobic characteristics, likely reducing aqueous solubility compared to simpler halogenated benzoic acids. Crystallographic data from 3-aminoisonicotinic acid ( ) reveals a monoclinic lattice (space group P2₁/c) with zwitterionic stabilization between the amino and carboxylate groups. By analogy, 2-chloro-5-(naphthalen-1-yl)isonicotinic acid may adopt a similar zwitterionic form in the solid state, stabilized by intramolecular charge transfer.
Thermal Stability
Melting points of related compounds, such as 2-chloro-5-iodobenzoic acid (158–161°C) ( ) and 2-Cl-5-F-nicotinic acid (>150°C) ( ), suggest that the title compound will exhibit comparable thermal resilience. Differential scanning calorimetry (DSC) would be required to confirm decomposition thresholds.
Industrial and Research Applications
Medicinal Chemistry
As a scaffold for kinase inhibitors or protease activators, the compound’s halogen and aromatic groups offer sites for structure-activity relationship (SAR) studies. Patent CN100355732C ( ) demonstrates the utility of halogenated nicotinic acids in optimizing drug candidates, emphasizing the role of fluorine in improving pharmacokinetics.
Material Science
The naphthalene group’s planar structure could facilitate applications in organic semiconductors or liquid crystals. Zwitterionic forms, as seen in 3-aminoisonicotinic acid ( ), might enable conductive properties in thin-film devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume